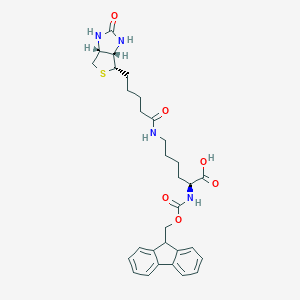

Fmoc-Lys(Biotin)-OH

Description

Properties

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIBQNGDYNGUEZ-OBXRUURASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452858 | |

| Record name | Fmoc-Lys(biotinyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146987-10-2 | |

| Record name | Fmoc-Lys(biotinyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Lys(Biotin)-OH for Researchers and Drug Development Professionals

Introduction: N-α-Fmoc-N-ε-biotinyl-L-lysine, commonly abbreviated as Fmoc-Lys(Biotin)-OH, is a pivotal amino acid derivative for the synthesis of biotin-labeled peptides.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, applications, and experimental considerations for its use in research and drug development.

Core Properties of this compound

This compound is a modified lysine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is attached to biotin.[1][4] This strategic placement of functional groups allows for its direct incorporation into a peptide sequence during solid-phase peptide synthesis (SPPS).[1][5]

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented below for easy reference.

| Property | Value | References |

| Synonyms | N-α-Fmoc-N-ε-biotinyl-L-lysine, Fmoc-Lys(biotinyl)-OH | [2][6] |

| CAS Number | 146987-10-2 | [4][6][7][8][9][10][11] |

| Molecular Formula | C31H38N4O6S | [2][4][7][8][9] |

| Molecular Weight | 594.72 g/mol | [2][8][10][11][12][13] |

| Appearance | White to off-white solid/powder | [10][12][14] |

| Melting Point | 178-180 °C | [14] |

| Purity | Typically ≥95% (TLC), ≥85.0 % (HPLC) | |

| Optical Rotation | +18.0°± 2.0° (C=1, DMF) | [10] |

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

| Parameter | Details | References |

| Solubility | Slightly soluble in water and DMSO. Low solubility in DMF, but soluble in a mixture of DMF and DIPEA. Better solubility in NMP, where a 0.1 M solution can be prepared with heating at 40°C. | [7][8][14][15] |

| Storage (Powder) | -20°C for up to 3 years, or 4°C for up to 2 years. | [4][12] |

| Storage (In Solvent) | -80°C for up to 6 months, or -20°C for up to 1 month. | [12] |

Applications in Research and Drug Development

The primary application of this compound is in the preparation of specifically labeled peptides to be used as probes.[1][7] The biotin moiety serves as a high-affinity tag for detection, purification, and immobilization.

Biotinylated Peptides as Probes

Biotinylated peptides are detected using labeled avidin or streptavidin, which bind tightly to biotin.[1] This interaction forms the basis of numerous detection and purification techniques. Because labeled avidin or streptavidin can be conjugated to multiple reporter molecules (e.g., enzymes, fluorophores), this binding results in an amplified signal compared to the direct incorporation of a label into the peptide.[1][3][7]

The use of biotinylated peptides is widespread in:

-

Immunoassays: For the detection and quantification of biomolecules.[16]

-

Affinity Chromatography: For the purification of proteins and other biomolecules that bind to the biotinylated peptide.[17]

-

Receptor Localization and Binding Studies: To identify and characterize cellular receptors.

-

Enzyme Substrate Specificity Studies: To identify and characterize enzymatic activity.[15]

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for synthesizing a biotinylated peptide using this compound is outlined below.

Caption: General workflow for solid-phase peptide synthesis of a biotinylated peptide.

Key Experimental Steps:

-

Resin Preparation: Start with a suitable resin, such as Rink Amide MBHA resin, for the synthesis of C-terminally amidated peptides.[5]

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling agent like HBTU, HATU, or HCTU in the presence of a base such as DIPEA and coupled to the deprotected N-terminus of the peptide chain.[5][7]

-

Incorporation of this compound: At the desired position in the peptide sequence, this compound is coupled using the same activation and coupling procedure as other amino acids.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, such as Reagent K (trifluoroacetic acid, thioanisole, water, phenol, and ethanedithiol).[5]

-

Purification and Analysis: The crude biotinylated peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Signaling Pathway and Detection Principle

The utility of biotinylated peptides lies in their ability to specifically bind to avidin or streptavidin, which can be conjugated to various signaling molecules.

Caption: Principle of detection using a biotinylated peptide probe.

This diagram illustrates the fundamental principle of using a biotinylated peptide as a probe. The peptide portion interacts with its specific biological target. The biotin tag is then recognized with high affinity by streptavidin (or avidin), which is conjugated to a reporter molecule. This reporter molecule generates a measurable signal, allowing for the detection and quantification of the target molecule.

Conclusion

This compound is an indispensable tool for the synthesis of biotinylated peptides. Its well-defined chemical properties and compatibility with standard SPPS protocols make it a versatile reagent for a wide range of applications in biomedical research and drug development. The high-affinity interaction between biotin and avidin/streptavidin provides a robust and sensitive method for the detection, purification, and study of biological molecules and their interactions.

References

- 1. chempep.com [chempep.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | AAT Bioquest [aatbio.com]

- 4. This compound, 146987-10-2 | BroadPharm [broadpharm.com]

- 5. lifetein.com [lifetein.com]

- 6. This compound, 146987-10-2, Fmoc Amino Acids, P3 BioSystems [p3bio.com]

- 7. peptide.com [peptide.com]

- 8. This compound | 146987-10-2 [chemicalbook.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Fmoc-L-Lys(Biotinyl)-OH | Matrix Innovation [matrix-innovation.com]

- 11. AAPPTec this compound | 146987-10-2 | MFCD00270741 | 1 g, Quantity: | Fisher Scientific [fishersci.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Fmoc-D-Lys(Biotin)-OH ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound | 146987-10-2 [m.chemicalbook.com]

- 15. chembk.com [chembk.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. vectorlabs.com [vectorlabs.com]

Fmoc-Lys(Biotin)-OH molecular weight and formula

Technical Guide: Fmoc-Lys(Biotin)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on this compound, a key reagent for the synthesis of biotinylated peptides. This derivative of lysine is instrumental for creating specifically labeled peptides that can be used as probes in various biological assays.[1][2] The biotin moiety allows for strong and specific binding to avidin or streptavidin, which can be conjugated to reporter molecules, enabling signal amplification in detection systems.[1][3]

Core Molecular Data

The fundamental quantitative data for this compound is summarized below. This information is critical for accurate reagent preparation and experimental design.

| Property | Value | Citations |

| Molecular Weight | 594.72 g/mol | [4] |

| Chemical Formula | C₃₁H₃₈N₄O₆S | [1][4][5][6][7] |

| CAS Number | 146987-10-2 | [1][4][6] |

| Appearance | Solid | [4] |

| Purity | ≥95% | [5][8] |

| Storage | Recommended storage at -20°C | [4][6] |

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in the site-specific incorporation of a biotin label into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).[3] The following is a generalized protocol for this process.

Materials:

-

This compound

-

Appropriate solid support resin (e.g., Wang resin, Rink amide resin)[9][10]

-

Other Fmoc-protected amino acids

-

Deprotection solution: 20% piperidine in DMF[10]

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)[11]

Methodology:

-

Resin Preparation: The synthesis begins with a solid support resin, to which the first amino acid of the peptide sequence is attached. The resin is typically swelled in a suitable solvent like DMF.[10]

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.[10] This exposes a free amine group for the next coupling reaction. The resin is then washed thoroughly with DMF to remove residual piperidine and byproducts.

-

Amino Acid Coupling: To incorporate the biotinylated lysine, this compound is pre-activated with a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIEA) in DMF.[9] This activated amino acid solution is then added to the resin. The reaction is allowed to proceed for a set time (typically 1-2 hours) to ensure complete coupling to the free amine on the resin.[10] The resin is washed again with DMF, DCM, and MeOH to remove excess reagents.

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence until the full-length peptide is assembled.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).[11]

-

Purification: The crude peptide is precipitated from the cleavage mixture, washed, and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow and Logical Relationships

The following diagrams illustrate the chemical structure of this compound and the general workflow for its use in solid-phase peptide synthesis.

Caption: Logical relationship of the core components of this compound.

Caption: Workflow for incorporating this compound in SPPS.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. This compound | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound, 146987-10-2 | BroadPharm [broadpharm.com]

- 7. This compound | 146987-10-2 | FKB-1956-PI [biosynth.com]

- 8. This compound Novabiochem 146987-10-2 [sigmaaldrich.com]

- 9. lifetein.com [lifetein.com]

- 10. benchchem.com [benchchem.com]

- 11. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

Technical Guide: Solubility and Handling of Fmoc-Lys(Biotin)-OH

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-Nε-biotinyl-L-lysine (Fmoc-Lys(Biotin)-OH), a critical reagent for the synthesis of biotinylated peptides. Due to its frequent use in solid-phase peptide synthesis (SPPS) and other bioconjugation techniques, understanding its solubility is paramount for successful experimental outcomes. This document outlines quantitative solubility data in various organic solvents, provides detailed protocols for dissolution, and presents logical workflows for its application.

Physicochemical Properties

This compound is a modified lysine derivative used to incorporate a biotin label into a peptide sequence.[1] The biotin moiety allows for high-affinity binding to avidin and streptavidin, enabling a wide range of applications in detection, purification, and diagnostics.[1][2]

| Property | Value |

| Molecular Formula | C₃₁H₃₈N₄O₆S[3][4] |

| Molecular Weight | ~594.7 g/mol [2][3] |

| CAS Number | 146987-10-2 |

| Appearance | White to off-white or beige powder[5] |

Solubility Profile

The solubility of this compound is a critical consideration for its use in synthesis. It exhibits limited solubility in many common solvents, which can pose challenges during the preparation of stock solutions and coupling reactions in SPPS.

Qualitative Summary:

-

Dimethylformamide (DMF): this compound has low solubility in pure DMF.[2] While sufficient for preparing dilute solutions, achieving higher concentrations can be difficult.[6]

-

N-Methyl-2-pyrrolidone (NMP): Solubility is significantly better in NMP compared to DMF.[2] It is often the recommended solvent for achieving higher concentrations.

-

Dimethyl Sulfoxide (DMSO): The compound is slightly soluble in DMSO, and heating may be required to aid dissolution.[5][7][8]

-

Chlorinated Solvents (e.g., DCM): While widely used in SPPS, Fmoc-protected amino acids can have solubility concerns in dichloromethane (DCM).[9] However, a mixture of DCM and NMP has been reported to be effective.[2]

Quantitative Solubility Data:

The following table summarizes available quantitative data for the solubility of this compound in various solvent systems.

| Solvent System | Concentration Achieved | Conditions & Notes | Source |

| N-Methyl-2-pyrrolidone (NMP) | 0.1 M (~59.5 mg/mL) | Clearly soluble. Heating to 40°C can facilitate dissolution. | [2] |

| DMF / DIPEA | 75 mg/mL | Achieved in 1 mL of DMF containing 80 µL of diisopropylethylamine (DIPEA). This is particularly useful for coupling reactions where a base is required. | [2] |

| Dichloromethane (DCM) / NMP | Not specified | A 2:1 (v/v) mixture has been successfully utilized to dissolve the product. | [2] |

| Dimethylformamide (DMF) | ~1 mM (~0.6 mg/mL) | Sufficient for preparing stock solutions for certain applications. Some suppliers note that their product may contain up to 10% DMF to ensure ideal solubility. | [6] |

Experimental Protocols & Methodologies

Proper dissolution is key to ensuring the efficient incorporation of this compound into a peptide chain.

Protocol 1: Dissolution for Automated or Manual SPPS Coupling

This protocol describes the preparation of an this compound solution immediately prior to its use in a coupling reaction.

Materials:

-

This compound

-

N-Methyl-2-pyrrolidone (NMP) or a DMF/DIPEA mixture

-

Vortex mixer and/or sonicator

-

Appropriate glass vials

Procedure:

-

Weigh the required amount of this compound into a clean, dry vial.

-

Solvent Selection:

-

Recommended Method (High Concentration): Add the desired volume of NMP to achieve a concentration of up to 0.1 M. If dissolution is slow, warm the vial to 40°C and vortex or sonicate until the solid is fully dissolved.[2]

-

Alternative Method (for DMF-based chemistry): Add the required volume of DMF. To aid solubility and for activation, add diisopropylethylamine (DIPEA) in a ratio of approximately 80 µL of DIPEA for every 1 mL of DMF.[2] Vortex thoroughly until a clear solution is obtained.

-

-

Proceed immediately with the addition of the activating agent (e.g., HCTU, HATU) and the coupling reaction as dictated by your standard SPPS protocol.

Protocol 2: Preparation of a General Stock Solution

For applications requiring a stable stock solution, NMP is the solvent of choice.

Materials:

-

This compound

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

Procedure:

-

Weigh the desired mass of this compound into a suitable vial.

-

Add the calculated volume of anhydrous NMP to reach the target concentration (e.g., 0.1 M).

-

Cap the vial tightly and vortex until the solute is completely dissolved. Gentle warming (up to 40°C) can be applied if necessary.[2]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (1 month) or -80°C for long-term storage (up to 6 months).[10]

Visualization of Workflows

The following diagrams illustrate key decision-making and procedural workflows for handling this compound.

Caption: Decision workflow for dissolving this compound.

Caption: General workflow for incorporating this compound in SPPS.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 146987-10-2 | BroadPharm [broadpharm.com]

- 5. chembk.com [chembk.com]

- 6. This compound | AAT Bioquest [aatbio.com]

- 7. This compound | 146987-10-2 [chemicalbook.com]

- 8. This compound | 146987-10-2 [m.chemicalbook.com]

- 9. biotage.com [biotage.com]

- 10. medchemexpress.com [medchemexpress.com]

The Principle and Application of Fmoc-Lys(Biotin)-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and applications of N-α-Fmoc-N-ε-biotinyl-L-lysine (Fmoc-Lys(Biotin)-OH) in solid-phase peptide synthesis (SPPS). Biotinylated peptides are invaluable tools in biochemical and pharmaceutical research, facilitating the study of protein-protein interactions, immunoassays, and drug discovery. The strategic incorporation of a biotin moiety via this compound allows for the highly specific and high-affinity capture and detection of peptides and their binding partners through the biotin-avidin or biotin-streptavidin interaction.

Core Principles of Biotinylation in Peptide Synthesis

Biotinylation is the process of covalently attaching biotin (Vitamin B7) to a molecule, such as a peptide.[1] The extraordinary affinity of biotin for the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis of numerous detection and purification technologies.[2] In the context of Fmoc-based solid-phase peptide synthesis, this compound serves as a key building block to introduce a biotin label at a specific position within a peptide sequence.[3][4]

The structure of this compound features:

-

An Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amine, which is labile to basic conditions (e.g., piperidine) and allows for sequential peptide chain elongation.[5]

-

A biotin group attached to the ε-amine of the lysine side chain, which remains stable throughout the synthesis.

-

A free carboxylic acid group, enabling its coupling to the free N-terminus of the growing peptide chain on the solid support.

This design allows for the site-specific incorporation of biotin within the peptide sequence, which is crucial for maintaining the peptide's biological activity and ensuring the accessibility of the biotin tag for binding to avidin or streptavidin.[3]

Experimental Workflow and Protocols

The synthesis of a biotinylated peptide using this compound follows the standard steps of Fmoc-SPPS. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents

| Reagent/Material | Purpose | Typical Supplier/Grade |

| Resin | Solid support for peptide synthesis (e.g., Rink Amide for C-terminal amide, Wang for C-terminal acid). | Synthesis Grade |

| Fmoc-amino acids | Building blocks for the peptide chain. | Synthesis Grade |

| This compound | For incorporation of the biotin moiety. | Synthesis Grade |

| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM). | Peptide Synthesis Grade |

| Coupling Reagents | To activate the carboxylic acid for amide bond formation (e.g., HBTU, HATU, HCTU, DIC). | Synthesis Grade |

| Base | Diisopropylethylamine (DIEA) or Collidine for activation. | Synthesis Grade |

| Deprotection Reagent | 20% Piperidine in DMF to remove the Fmoc group. | Synthesis Grade |

| Cleavage Cocktail | To cleave the peptide from the resin and remove side-chain protecting groups (e.g., TFA/TIS/H₂O). | Reagent Grade |

| Precipitation Solvent | Cold diethyl ether. | Reagent Grade |

Detailed Synthesis Protocol

The following protocol outlines the key steps for incorporating this compound into a peptide sequence.

Step 1: Resin Preparation

-

Swell the chosen resin (e.g., Rink Amide) in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Drain the DMF.

Step 2: First Amino Acid Coupling (if not pre-loaded)

-

Activate the first Fmoc-amino acid (e.g., 4 equivalents) using a coupling reagent (e.g., HBTU, 3.95 eq.) and a base (e.g., DIEA, 6 eq.) in DMF.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate for 1-2 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

Step 3: Fmoc Deprotection

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-20 minutes at room temperature.[2]

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-20 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine.

Step 4: Subsequent Amino Acid Couplings

-

Repeat Step 2 (activation and coupling) and Step 3 (deprotection) for each subsequent amino acid in the peptide sequence.

Step 5: Incorporation of this compound

-

Dissolve this compound (e.g., 1.5-2 equivalents) and a coupling agent (e.g., HBTU, 1.5-2 eq.) in DMF. Note: this compound has lower solubility in DMF compared to other Fmoc-amino acids; NMP or a mixture of DMF/DIPEA can be used to improve solubility.[6]

-

Add a base (e.g., DIEA, 3-4 eq.) to the solution to activate the amino acid.

-

Add the activated this compound solution to the resin with the free N-terminus.

-

Agitate for 2-4 hours, or overnight, at room temperature. The longer coupling time is often recommended for this modified amino acid.

-

Perform a ninhydrin test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (3x) and DCM (3x).

Step 6: Final Fmoc Deprotection

-

If the N-terminus of the final peptide is to be free, perform a final deprotection step as described in Step 3.

Step 7: Cleavage and Final Deprotection

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to prevent side reactions with sensitive residues.[7]

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[7]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum.

Step 8: Purification and Analysis

-

Purify the crude biotinylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Quantitative Data Summary

The efficiency of each step in the synthesis of biotinylated peptides is critical for the final yield and purity. The following table summarizes typical parameters used in the process.

| Parameter | Value/Condition | Purpose/Rationale |

| Amino Acid Excess | 2-5 equivalents | To drive the coupling reaction to completion. |

| Coupling Reagent Excess | 1.9-4.9 equivalents | To ensure efficient activation of the carboxylic acid. |

| Base Excess | 2-10 equivalents | To facilitate the activation and coupling reactions. |

| Coupling Time (Standard AA) | 30-120 minutes | Sufficient for most standard amino acids. |

| Coupling Time (this compound) | 2-12 hours | Longer time may be needed due to potential steric hindrance and lower solubility. |

| Fmoc Deprotection Time | 2 x (5-20 minutes) | To ensure complete removal of the Fmoc group. |

| Cleavage Time | 2-3 hours | To completely cleave the peptide from the resin and remove side-chain protecting groups. |

| Expected Purity (Crude) | 50-80% | Dependent on peptide length and sequence. |

| Expected Purity (Post-HPLC) | >95% | Necessary for most research applications. |

Visualizing the Process

Diagrams created using Graphviz (DOT language) illustrate the key workflows and chemical transformations involved in the synthesis of biotinylated peptides.

Caption: Workflow for Solid-Phase Synthesis of a Biotinylated Peptide.

Caption: Coupling Reaction of this compound.

Caption: Fmoc Deprotection Reaction Mechanism.

Applications in Research and Drug Development

Biotinylated peptides synthesized using this compound are versatile tools with a wide range of applications:

-

Immunoassays: Used as antigens immobilized on streptavidin-coated plates for ELISA to detect and quantify antibodies.[8]

-

Protein Interaction Studies: Employed as "bait" in pull-down assays to identify and isolate binding partners from cell lysates or protein mixtures.[8]

-

Affinity Chromatography: Immobilized on avidin/streptavidin supports to purify proteins or other molecules that bind to the peptide sequence.

-

Cellular Imaging: When conjugated with fluorescently labeled streptavidin, they can be used to visualize the localization of target molecules in cells and tissues.

-

Drug Discovery: Utilized in screening assays to identify small molecules or antibodies that bind to the peptide, which may represent a fragment of a larger protein target.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. This compound | AAT Bioquest [aatbio.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. youtube.com [youtube.com]

- 8. This compound, 146987-10-2 | BroadPharm [broadpharm.com]

A Technical Guide to Site-Specific Peptide Biotinylation for Researchers and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁴ M) provides a powerful and versatile tool for detection, purification, and immobilization of biomolecules.[1] While traditional chemical biotinylation methods often result in heterogeneous products with random modifications, site-specific biotinylation offers precise control over the location of the biotin tag, preserving the peptide's structure and function. This technical guide provides an in-depth overview of the core methodologies for site-specific peptide biotinylation, including enzymatic, chemo-enzymatic, and targeted chemical approaches, complete with detailed experimental protocols and quantitative comparisons to aid researchers in selecting the optimal strategy for their specific application.

Enzymatic Biotinylation: The BirA-AviTag System

The most widely used method for site-specific biotinylation utilizes the E. coli biotin ligase, BirA, in conjunction with a 15-amino acid peptide sequence known as the AviTag (GLNDIFEAQKIEWHE).[1][2] The BirA enzyme specifically recognizes the AviTag and catalyzes the ATP-dependent formation of an amide bond between the biotin and the lysine residue within the tag.[3] This enzymatic reaction is highly specific and efficient, yielding a homogeneously biotinylated product.[4]

Mechanism of Action

The BirA-catalyzed biotinylation occurs in a two-step process:

-

Activation of Biotin: Biotin is activated by ATP to form biotinoyl-5'-adenylate (Bio-AMP), which remains bound to the BirA active site.[3]

-

Transfer to AviTag: The activated biotin is then transferred from Bio-AMP to the specific lysine residue within the AviTag sequence of the target peptide.[5]

dot

References

The Power of Precision: A Technical Guide to Biotin-Labeled Peptides in Biological Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological research, the ability to specifically label, detect, and isolate molecules is paramount. Among the arsenal of techniques available, the biotinylation of peptides stands out as a robust and versatile strategy. This is primarily due to the remarkably strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin. This guide provides an in-depth exploration of the principles, applications, and methodologies surrounding the use of biotin-labeled peptides, offering a comprehensive resource for researchers aiming to leverage this powerful tool.

Core Principles: The Biotin-Avidin/Streptavidin Interaction

The foundation of biotin labeling technology lies in the extraordinarily high affinity between biotin and the tetrameric proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii). This interaction is one of the strongest non-covalent bonds known in nature, characterized by a very low dissociation constant (Kd), rapid on-rate, and exceptional stability across a wide range of pH, temperature, and denaturing conditions.[1] Each molecule of avidin or streptavidin can bind up to four molecules of biotin.[1] This tetravalency allows for significant signal amplification in detection assays and efficient capture in purification protocols.

Quantitative Data Summary

The following tables summarize key quantitative data related to biotin-avidin/streptavidin interactions and the sensitivity of common detection methods.

| Interaction | Dissociation Constant (Kd) | Key Characteristics |

| Biotin - Avidin | ~10⁻¹⁵ M[1][2] | Glycosylated, basic isoelectric point (pI ~10.5), can exhibit some non-specific binding.[1] |

| Biotin - Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M[3] | Non-glycosylated, near-neutral pI, generally lower non-specific binding than avidin.[1] |

| Biotin - Monomeric Avidin | ~10⁻⁷ M[4] | Allows for reversible binding, useful in affinity chromatography for elution under mild conditions. |

| Assay | Detection Method | Reported Detection Limit/Sensitivity |

| ELISA | Streptavidin-HRP with colorimetric substrate | Can reach sub-pg/mL levels, particularly with signal amplification techniques.[5] |

| ELISA | Biotinylated peptides in NeutrAvidin plates | Limits of detection for purified IgG can be in the range of 0.00025–1 μg/μl.[6] |

| Western Blot | Streptavidin-HRP with chemiluminescence | Can be significantly more sensitive than traditional antibody-based detection, with some studies reporting up to a 110-fold increase in sensitivity.[7][8] Detection of proteins in the nanogram range is achievable.[8] |

Key Applications and Experimental Workflows

Biotinylated peptides are instrumental in a wide array of biological research applications. The following sections detail some of the most common uses and provide diagrams of the experimental workflows.

Protein-Protein Interaction Studies

One of the most powerful applications of biotinylated peptides is the identification and characterization of protein-protein interactions.

In a pull-down assay, a biotinylated peptide serves as the "bait" to capture its interacting "prey" proteins from a complex mixture such as a cell lysate. The peptide-protein complex is then isolated using streptavidin-coated beads.

Workflow for a biotinylated peptide pull-down assay.

Far-Western blotting is a technique used to detect protein-protein interactions in vitro. In this method, proteins from a sample are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with a biotinylated peptide to identify interacting partners.

Far-Western blotting workflow using a biotinylated peptide probe.

Immunoassays

Biotinylated peptides are frequently used in various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), to enhance signal detection and sensitivity.

In a sandwich ELISA, a biotinylated detection antibody is often used in conjunction with a streptavidin-enzyme conjugate to amplify the signal.

Signal amplification in a sandwich ELISA using a biotinylated antibody.

Cell Surface Labeling

Biotinylation is a valuable tool for labeling and studying cell surface proteins. By using membrane-impermeable biotinylation reagents, only proteins exposed on the cell surface are labeled.

Workflow for cell surface protein biotinylation and analysis.

Signaling Pathway Analysis

Biotinylated peptides can be used to probe and dissect complex signaling pathways by identifying key protein-protein interactions.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins.

Simplified EGFR signaling pathway leading to cell proliferation.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs constitute a large family of transmembrane receptors that play a central role in cellular communication. Ligand binding to a GPCR activates an associated heterotrimeric G protein, which then dissociates into Gα and Gβγ subunits to regulate downstream effectors.[9]

General overview of the G-protein coupled receptor signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing biotinylated peptides.

Protocol 1: Biotinylated Peptide Pull-Down Assay

Objective: To identify proteins that interact with a specific peptide.

Materials:

-

Biotinylated peptide of interest

-

Control (non-biotinylated or scrambled) peptide

-

Cell lysate

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)

-

Microcentrifuge tubes

-

Rotating mixer

-

Magnetic stand (for magnetic beads)

Methodology:

-

Bead Preparation:

-

Resuspend the streptavidin beads and transfer the desired amount to a new microcentrifuge tube.

-

Wash the beads three times with 1 mL of Binding/Wash Buffer. For each wash, gently vortex, pellet the beads (using a magnetic stand or centrifugation), and discard the supernatant.[10]

-

After the final wash, resuspend the beads in Binding/Wash Buffer to their original concentration.

-

-

Peptide Immobilization:

-

Add the biotinylated peptide to the washed streptavidin beads. The amount of peptide to add will depend on the binding capacity of the beads (typically provided by the manufacturer).

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow the peptide to bind to the beads.

-

Pellet the beads and discard the supernatant.

-

Wash the peptide-bound beads twice with Binding/Wash Buffer to remove any unbound peptide.

-

-

Protein Binding:

-

Add the cell lysate to the peptide-bound beads. The amount of lysate will depend on the expression level of the target protein.

-

Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation.[10]

-

-

Washing:

-

Pellet the beads and collect the supernatant (this is the "unbound" fraction).

-

Wash the beads 3-5 times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add Elution Buffer to the beads. If using SDS-PAGE sample buffer, boil the sample at 95-100°C for 5-10 minutes.[10]

-

Pellet the beads and collect the supernatant, which contains the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with an antibody against a suspected interacting protein. For unbiased identification of interacting partners, the eluate can be analyzed by mass spectrometry.

-

Protocol 2: Cell Surface Biotinylation

Objective: To specifically label and isolate cell surface proteins.

Materials:

-

Cultured cells

-

Ice-cold PBS (pH 8.0)

-

Membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)

-

Quenching Buffer (e.g., 100 mM glycine in PBS)

-

Lysis Buffer (containing protease inhibitors)

-

Streptavidin-conjugated beads

-

Cell scraper

Methodology:

-

Cell Preparation:

-

Grow cells to the desired confluency in a culture dish.

-

Place the dish on ice and wash the cells twice with ice-cold PBS (pH 8.0) to remove any amine-containing media.[9]

-

-

Biotinylation:

-

Prepare the biotinylation reagent solution in ice-cold PBS (pH 8.0) immediately before use. A typical concentration is 0.5-1 mg/mL.

-

Remove the PBS from the cells and add the biotinylation solution, ensuring the cell monolayer is completely covered.

-

Incubate on ice for 30 minutes with gentle rocking.[9]

-

-

Quenching:

-

Remove the biotinylation solution and wash the cells once with Quenching Buffer.

-

Add fresh Quenching Buffer and incubate for 10-15 minutes on ice to quench any unreacted biotinylation reagent.[9]

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add Lysis Buffer to the dish and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Affinity Purification:

-

Transfer the supernatant to a new tube containing pre-washed streptavidin beads.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with Lysis Buffer.

-

Elute the biotinylated proteins as described in the pull-down assay protocol.

-

-

Analysis:

-

Analyze the eluted cell surface proteins by Western blotting.

-

Conclusion

Biotin labeling of peptides is a cornerstone technique in modern biological research, offering unparalleled specificity and sensitivity for a multitude of applications. From elucidating complex protein-protein interaction networks to quantifying cell surface protein dynamics, the versatility of biotinylated peptides empowers researchers to ask and answer fundamental biological questions. By understanding the core principles and mastering the experimental protocols outlined in this guide, scientists and drug development professionals can effectively harness the power of this technology to advance their research endeavors.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Immunoprecipitation Protocol Using Simple Western | Bio-Techne [bio-techne.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

- 6. qyaobio.com [qyaobio.com]

- 7. assaygenie.com [assaygenie.com]

- 8. researchgate.net [researchgate.net]

- 9. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Fmoc Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Content Type: An in-depth technical guide.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that revolutionized the production of synthetic peptides for research, diagnostics, and therapeutics.[1][2] Introduced by Carpino and Han in 1970, the Fmoc group's primary advantage lies in its base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2][3] This orthogonality permits the selective deprotection of the α-amino group under mild basic conditions, typically with piperidine, while the side-chain protecting groups and the peptide-resin linkage remain intact until the final acid-mediated cleavage step.[1][2] This approach contrasts with the harsher, acid-based deprotection steps required in the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.[4][5][6]

The Fmoc-based methodology offers several key advantages that have contributed to its widespread adoption:

-

Mild Deprotection Conditions: The use of a weak base like piperidine preserves the integrity of acid-sensitive residues and linkers.[1][2]

-

Orthogonality: The distinct chemical labilities of the Fmoc group (base-labile) and the side-chain protecting groups (acid-labile) prevent premature deprotection.[1][3][]

-

UV-Monitoring: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, enabling real-time, quantitative monitoring of both the deprotection and coupling steps.[1][2][8]

-

Compatibility: The milder conditions are compatible with a wider range of modified peptides, including those with post-translational modifications like phosphorylation and glycosylation.[2][3]

-

Automation: The principles of Fmoc-SPPS are well-suited for automated peptide synthesizers, allowing for high-throughput production of peptides.[2][4]

This guide provides a comprehensive overview of the Fmoc protecting group in SPPS, detailing the underlying chemistry, experimental protocols, potential side reactions, and quantitative data to aid researchers in the successful synthesis of peptides.

The Chemistry of the Fmoc Group

The Fmoc group is a carbamate that protects the primary or secondary amine of an amino acid. Its base-lability stems from the acidic proton on the fluorenyl ring system.

Fmoc-protected amino acids are typically synthesized by reacting the free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[1]

The removal of the Fmoc group is a critical step in the iterative cycle of SPPS. It proceeds via a β-elimination mechanism initiated by a base, most commonly piperidine.[][9][10]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group.[9][11][12]

-

β-Elimination: This deprotonation leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF) and the release of the free amine of the peptide, initially as an unstable carbamic acid which then decarboxylates.[2][][9][13]

-

DBF Scavenging: Dibenzofulvene is a reactive electrophile that can undergo Michael addition with the newly liberated amine, leading to chain termination. To prevent this, an excess of a nucleophilic amine like piperidine is used to trap the DBF as a stable adduct.[2][9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for Fmoc-Lys(Biotin)-OH Coupling in Solid-Phase Peptide Synthesis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of biotin into synthetic peptides is a crucial technique for a wide range of applications, including affinity purification, immunoassays, and receptor localization studies. The high affinity of the biotin-streptavidin interaction provides a powerful and versatile tool for labeling and detecting peptides. Fmoc-Lys(Biotin)-OH is a key building block for the site-specific incorporation of biotin onto a peptide chain during solid-phase peptide synthesis (SPPS). However, the unique physicochemical properties of this compound, particularly its low solubility in common SPPS solvents, present challenges to achieving high coupling efficiency. This document provides a detailed protocol and application notes for the successful coupling of this compound in Fmoc-based SPPS.

Challenges in this compound Coupling

The primary challenge in utilizing this compound is its poor solubility in N,N-dimethylformamide (DMF), the most common solvent used in SPPS.[1] This low solubility can lead to incomplete dissolution of the amino acid, resulting in lower effective concentrations and consequently, reduced coupling yields. To overcome this, alternative solvents or solvent mixtures are recommended. N-Methyl-2-pyrrolidone (NMP) offers better solubility for this compound and can be a direct replacement for DMF.[1] Alternatively, the addition of a base such as N,N-diisopropylethylamine (DIPEA) to DMF can enhance the solubility of this compound.[1]

Selection of Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency, especially for challenging couplings. For this compound, uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally recommended over phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or older carbodiimide-based methods. HATU and HCTU have been shown to facilitate faster and more complete coupling reactions, particularly for sterically hindered or difficult-to-couple amino acids.[2][3]

Data Presentation

The following tables summarize the recommended solvents and coupling reagents for this compound coupling, along with expected qualitative outcomes based on literature consensus. Direct quantitative comparative data for this compound is limited in published literature; therefore, these tables represent a synthesis of best practices and expected performance.

Table 1: Recommended Solvents for this compound

| Solvent System | Observations | Recommendation |

| N,N-Dimethylformamide (DMF) | Poor solubility of this compound.[1] | Not recommended as a single solvent. |

| N-Methyl-2-pyrrolidone (NMP) | Good solubility of this compound.[1] | Recommended. |

| DMF / DIPEA mixture | Improved solubility of this compound.[1] | Recommended. |

| DMF / DMSO (1:1) | Can improve solubility with warming. | Alternative for specific applications. |

Table 2: Comparison of Common Coupling Reagents for this compound

| Coupling Reagent | Class | Relative Efficiency (Expected) | Key Advantages | Potential Disadvantages |

| HATU | Uronium/Aminium | Very High | Fast reaction kinetics, low racemization, effective for difficult couplings.[2][4] | Higher cost. |

| HCTU | Uronium/Aminium | High | High efficiency, often more cost-effective than HATU.[3] | |

| HBTU | Uronium/Aminium | Moderate to High | Good performance for standard couplings. | Can be less effective for difficult sequences compared to HATU/HCTU. |

| PyBOP | Phosphonium | Moderate | Effective for many standard couplings. | Byproducts can be more difficult to remove. |

Experimental Protocols

The following are detailed protocols for the coupling of this compound using different recommended methods.

Protocol 1: this compound Coupling using HATU in NMP

This protocol is recommended for achieving the highest coupling efficiency.

Materials:

-

Fmoc-protected peptide-resin (pre-swollen in NMP)

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Piperidine solution (20% in NMP) for Fmoc deprotection

-

Kaiser test kit

Procedure:

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in NMP for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with NMP (3-5 times).

-

Activation of this compound: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in NMP. Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

-

Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow to colorless beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, wash the resin thoroughly with NMP (3-5 times) to remove excess reagents and byproducts.

Protocol 2: this compound Coupling using HCTU in DMF/DIPEA

This protocol provides a cost-effective alternative with high efficiency.

Materials:

-

Fmoc-protected peptide-resin (pre-swollen in DMF)

-

This compound

-

HCTU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Kaiser test kit

Procedure:

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF (3-5 times).

-

Solubilization and Activation: In a separate reaction vessel, suspend this compound (3 equivalents) in DMF. Add DIPEA (6 equivalents) to aid dissolution. Add HCTU (2.9 equivalents) and mix for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test. If the test is positive (blue beads), extend the coupling time or consider a double coupling.

-

Washing: After a negative Kaiser test, wash the resin with DMF (3-5 times).

Protocol 3: Monitoring Coupling with the Kaiser Test

The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin.

Reagents:

-

Solution A: 5 g ninhydrin in 100 mL ethanol.

-

Solution B: 80 g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.

Procedure:

-

Take a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.

-

Wash the beads thoroughly with ethanol to remove any residual reagents.

-

Add 2-3 drops of each of Solution A, Solution B, and Solution C to the resin beads in a small test tube.

-

Heat the test tube at 100-120°C for 5 minutes.

-

Observe the color of the beads and the solution.

-

Blue/Purple beads and solution: Incomplete coupling (free primary amines present).

-

Yellow/Colorless beads and solution: Complete coupling (no free primary amines).

-

Troubleshooting

Issue: Positive Kaiser test after the initial coupling reaction.

-

Solution 1: Extend Coupling Time: Continue the coupling reaction for an additional 1-2 hours and repeat the Kaiser test.

-

Solution 2: Double Coupling: After the initial coupling and washing, repeat the entire coupling procedure with a fresh solution of activated this compound.

-

Solution 3: Capping: If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.

Issue: this compound fails to dissolve completely.

-

Solution 1: Switch to NMP: If using DMF, switch to NMP as the primary solvent.

-

Solution 2: Increase DIPEA concentration: If using a DMF/DIPEA mixture, a slight increase in the proportion of DIPEA may improve solubility.

-

Solution 3: Gentle Warming: Gentle warming of the this compound solution can aid dissolution, but prolonged heating should be avoided to prevent degradation.[5]

Potential Side Reactions

-

Diketopiperazine formation: This can occur at the dipeptide stage, leading to chain termination. Using a 2-chlorotrityl chloride resin can minimize this side reaction.

-

Aspartimide formation: If the sequence contains an aspartic acid residue, prolonged exposure to basic conditions (e.g., piperidine) can lead to aspartimide formation. Minimizing deprotection times can help mitigate this.

Diagrams

Caption: Experimental workflow for this compound coupling in SPPS.

Caption: Activation of this compound with a coupling reagent.

References

Application Notes and Protocols: Leveraging Biotinylated Peptides for High-Affinity Purification

For Researchers, Scientists, and Drug Development Professionals

The exceptional strength and specificity of the biotin-streptavidin interaction have established it as a cornerstone technique for the affinity purification of proteins, peptides, and other biomolecules. Biotinylated peptides, in particular, serve as versatile tools for isolating interacting partners, purifying antibodies, and developing novel diagnostics and therapeutics. This document provides detailed application notes and experimental protocols for the effective use of biotinylated peptides in affinity purification workflows.

Introduction to Biotin-Streptavidin Affinity Purification

The principle of this purification strategy lies in the remarkably strong and near-irreversible bond formed between biotin (Vitamin H) and the protein streptavidin (or its avian homolog, avidin).[1][2][3] With a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, this interaction is one of the strongest non-covalent bonds known in biology.[2][3][4] This high affinity allows for the capture of biotinylated molecules with high specificity and the use of stringent washing conditions to minimize non-specific binding, resulting in highly pure target molecules.[3][5]

Biotin can be chemically conjugated to a peptide at either the N-terminus or the C-terminus, often via a lysine residue.[6] The biotinylated peptide can then be used as "bait" to capture a specific "prey" molecule from a complex mixture like a cell lysate.[5] The entire complex is then captured on a solid support matrix (e.g., agarose or magnetic beads) coated with streptavidin.

Key Applications of Biotinylated Peptides in Affinity Purification

The versatility of biotinylated peptides lends them to a wide array of applications in research and drug development:[5][7][8]

-

Pull-Down Assays: Identification of novel protein-protein interactions by using a biotinylated peptide representing a specific protein domain as bait to capture its binding partners from a cell lysate.[5][6]

-

Immunoprecipitation (IP): Immobilization of biotinylated antibodies to streptavidin beads for the efficient capture of specific antigens from complex biological samples.[5][8]

-

Enrichment of Post-Translationally Modified Peptides: Biotinylated probes can be designed to specifically recognize and enrich peptides with particular post-translational modifications.

-

Cell Surface Protein Labeling and Isolation: Biotinylation of cell surface proteins followed by streptavidin-based affinity purification allows for the specific isolation and identification of these important drug targets.[5][7][8]

-

Purification of Recombinant Proteins: Biotinylation tags can be genetically fused to recombinant proteins, enabling a one-step affinity purification strategy.[3][4]

-

Drug Discovery and Screening: Immobilized biotinylated peptides can be used in high-throughput screening assays to identify small molecules or other biologics that bind to the peptide.

Experimental Workflow for Affinity Purification using Biotinylated Peptides

The general workflow for an affinity purification experiment using a biotinylated peptide involves several key steps: incubation of the biotinylated peptide with the sample, capture of the complex on streptavidin-coated beads, washing to remove non-specific binders, and finally, elution of the target molecule.

References

- 1. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient and versatile one-step affinity purification of in vivo biotinylated proteins: Expression, characterization and structure analysis of recombinant human Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

- 6. qyaobio.com [qyaobio.com]

- 7. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 8. fishersci.co.uk [fishersci.co.uk]

Application Notes: The Use of Fmoc-Lys(Biotin)-OH in Fluorescence-Based Detection Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Biotin)-OH is a critical reagent in modern biochemical and cell biology research, enabling the site-specific incorporation of a biotin moiety into synthetic peptides. This lysine derivative, protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position, is designed for use in solid-phase peptide synthesis (SPPS). The resulting biotinylated peptides are powerful tools for a wide array of fluorescence-based detection methods. The exceptionally high affinity and specificity of the interaction between biotin and streptavidin (or avidin) form the basis of a versatile and robust detection system. When coupled with fluorophore-conjugated streptavidin, this system provides significant signal amplification, making it ideal for the detection of low-abundance targets.

These application notes provide detailed protocols for the synthesis of biotinylated peptides using this compound and their subsequent use in fluorescence microscopy and flow cytometry.

Principle of Biotin-Streptavidin Based Detection

The core principle lies in the strong non-covalent interaction between biotin (Vitamin B7) and the tetrameric protein streptavidin. Each streptavidin molecule has four binding sites for biotin, allowing for the formation of a stable complex. In fluorescence-based applications, streptavidin is conjugated to a fluorescent dye. When this fluorescent conjugate is introduced to a system containing a biotinylated peptide, it binds to the biotin tag, thereby labeling the peptide with a fluorescent signal. This indirect detection method offers a significant advantage in signal amplification, as multiple fluorophore-conjugated streptavidin molecules can potentially bind to a target decorated with multiple biotinylated peptides, or a single streptavidin molecule carrying multiple fluorophores can bind to a single biotin.

Key Applications

-

Receptor-Ligand Binding Studies: Biotinylated peptide ligands can be used to study interactions with cell surface receptors.

-

Immunofluorescence: As an alternative to secondary antibodies, biotinylated primary antibodies or peptides can be detected with fluorescent streptavidin, often resulting in a brighter signal.

-

Flow Cytometry: Enables the detection and quantification of specific cell populations that bind to a biotinylated peptide.

-

Förster Resonance Energy Transfer (FRET): Biotinylated peptides can be used to bring donor and acceptor fluorophores into proximity for studying molecular interactions.

Data Presentation

Table 1: Representative Quantitative Data from a Cell Surface Binding Assay using Flow Cytometry.

This table illustrates the type of quantitative data that can be obtained when analyzing the binding of a biotinylated peptide to a cell surface receptor. The mean fluorescence intensity (MFI) is measured for total binding, non-specific binding (in the presence of a blocking agent), and the calculated specific binding.

| Concentration of Biotinylated Peptide (nM) | Total Binding (MFI) | Non-specific Binding (MFI) | Specific Binding (MFI) |

| 0 | 50 | 50 | 0 |

| 10 | 350 | 55 | 295 |

| 50 | 1200 | 65 | 1135 |

| 100 | 2500 | 80 | 2420 |

| 250 | 4800 | 100 | 4700 |

| 500 | 5100 | 110 | 4990 |

Table 2: Signal Amplification with Streptavidin-Based Detection.

This table provides a comparison of signal intensity in a typical immunofluorescence experiment, highlighting the signal amplification achieved with the biotin-streptavidin system.

| Detection Method | Relative Fluorescence Intensity | Fold Increase |

| Conventional Immunofluorescence (Primary Ab + Fluorescent Secondary Ab) | 1.0 | - |

| Biotin-Streptavidin System (Biotinylated Primary Ab + Fluorescent Streptavidin) | 2.9 | 2.9x[1] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Biotinylated Peptide using this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a generic biotinylated peptide on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-amino acid (C-terminal) with DIC and HOBt in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Peptide Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

-

Incorporation of this compound: At the desired position in the peptide sequence, use this compound in the coupling step.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection step.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry.

-

Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Filter to collect the peptide solution.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

-

Purify the crude peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

-

Protocol 2: Fluorescence Microscopy Staining of Cells with a Biotinylated Peptide

This protocol describes an indirect staining method for visualizing the binding of a biotinylated peptide to cells.

Materials:

-

Cells cultured on coverslips

-

Biotinylated peptide

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Fluorophore-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 488)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

Procedure:

-

Cell Preparation:

-

Wash the cells on coverslips twice with PBS.

-

Fix the cells with fixation buffer for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking: Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.

-

Biotinylated Peptide Incubation:

-

Dilute the biotinylated peptide to the desired concentration in blocking buffer.

-

Incubate the cells with the diluted peptide solution for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

-

Fluorophore-conjugated Streptavidin Incubation:

-

Dilute the fluorophore-conjugated streptavidin in blocking buffer (typically 1-5 µg/mL).

-

Incubate the cells with the fluorescent streptavidin solution for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using mounting medium with DAPI.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for DAPI and the chosen fluorophore.

-

Protocol 3: Flow Cytometry Analysis of Cell Surface Binding

This protocol allows for the quantification of biotinylated peptide binding to a cell population.

Materials:

-

Cell suspension

-

FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Biotinylated peptide

-

Fluorophore-conjugated streptavidin (e.g., Streptavidin-PE)

-

Fc receptor blocking agent (optional)

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension in FACS buffer.

-

Adjust the cell concentration to 1 x 10^6 cells/mL.

-

-

Blocking (Optional): If non-specific binding via Fc receptors is a concern, incubate the cells with an Fc receptor blocking agent according to the manufacturer's instructions.

-

Biotinylated Peptide Incubation:

-

Add the biotinylated peptide at various concentrations to the cell suspension.

-

Incubate for 30-60 minutes at 4°C.

-

Wash the cells twice with cold FACS buffer by centrifugation.

-

-

Fluorophore-conjugated Streptavidin Incubation:

-

Resuspend the cell pellet in FACS buffer containing the pre-titrated optimal concentration of fluorophore-conjugated streptavidin.

-

Incubate for 30 minutes at 4°C, protected from light.

-

Wash the cells twice with cold FACS buffer.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in FACS buffer.

-

Analyze the cells on a flow cytometer, acquiring data for the appropriate fluorescence channel.

-

Include unstained cells and cells stained only with streptavidin as controls.

-

Visualizations

References

The Strategic Role of Spacer Arms in Biotinylated Peptide Synthesis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Biotinylation is a cornerstone technique in life sciences, enabling the detection, purification, and immobilization of peptides and other molecules through the high-affinity interaction between biotin and streptavidin/avidin. The efficiency of this interaction can be significantly influenced by the presence and nature of a spacer arm linking the biotin molecule to the peptide. This document provides a detailed overview of the role of spacer arms in biotinylated peptide synthesis, including experimental protocols and data presentation to guide researchers in optimizing their applications.

Introduction

The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range. This robust interaction is widely exploited in various biotechnological applications. However, steric hindrance can occur when the biotinylated molecule is large or when the biotin is attached to a sterically hindered position, impeding its access to the binding pocket of streptavidin or avidin. Spacer arms are chemical linkers of varying lengths and compositions inserted between the biotin moiety and the peptide to alleviate this steric hindrance, thereby improving the binding efficiency.

The Function of Spacer Arms

The primary function of a spacer arm is to extend the biotin label away from the peptide backbone, providing greater flexibility and accessibility for binding to streptavidin. Key considerations when choosing a spacer arm include:

-

Length: Longer spacer arms are generally more effective at overcoming steric hindrance.

-

Hydrophilicity: Hydrophilic spacers, such as those based on polyethylene glycol (PEG), can improve the solubility of the biotinylated peptide and reduce non-specific binding.

-

Flexibility: A flexible spacer allows the biotin to orient itself optimally within the streptavidin binding pocket.

Common Spacer Arms

A variety of spacer arms are commercially available or can be synthesized. The choice of spacer depends on the specific application and the properties of the peptide.

| Spacer Arm Type | Chemical Structure | Key Features |

| Aminocaproic Acid (AC) | H₂N-(CH₂)₅-COOH | Simple, flexible aliphatic chain. |

| Polyethylene Glycol (PEG) | H-(O-CH₂-CH₂)n-OH | Hydrophilic, reduces aggregation and non-specific binding. Available in various lengths. |

| Trioxatridecanediamine (TTDS) | H₂N-(CH₂)₃-O-(CH₂)₄-O-(CH₂)₃-NH₂ | Long, flexible, and hydrophilic. |

Experimental Protocols

Synthesis of Biotinylated Peptides with Spacer Arms

This protocol outlines the general steps for solid-phase peptide synthesis (SPPS) followed by biotinylation on the N-terminus using a spacer arm.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Fmoc-NH-(PEG)n-COOH (or other Fmoc-protected spacer)

-

Biotin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

HPLC grade water and acetonitrile

Protocol:

-

Peptide Synthesis: Assemble the desired peptide sequence on the Rink Amide resin using standard Fmoc-SPPS chemistry.

-

Fmoc Deprotection: Remove the final N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF.

-

Spacer Arm Coupling:

-

Dissolve Fmoc-NH-(PEG)n-COOH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin thoroughly with DMF.

-

-

Fmoc Deprotection of Spacer: Remove the Fmoc group from the spacer arm using 20% piperidine in DMF.

-

Biotinylation:

-

Dissolve Biotin (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the biotinylation solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the biotinylated peptide by mass spectrometry and analytical HPLC.

Streptavidin-Binding Assay (ELISA-based)

This protocol is for quantifying the binding of biotinylated peptides to streptavidin.

Materials:

-

Streptavidin-coated 96-well plates

-

Biotinylated peptides (with and without spacer arms)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

HRP-conjugated anti-peptide antibody

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Plate reader

Protocol:

-

Blocking: Block the streptavidin-coated wells with 1% BSA in PBS for 1 hour at room temperature.

-

Washing: Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).

-

Peptide Incubation: Add serial dilutions of the biotinylated peptides to the wells and incubate for 1 hour at room temperature.

-

Washing: Wash the wells three times with PBST.

-

Antibody Incubation: Add the HRP-conjugated anti-peptide antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the wells three times with PBST.

-

Detection: Add TMB substrate and incubate in the dark until a blue color develops.

-

Stop Reaction: Add the stop solution to quench the reaction.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance values against the peptide concentration to determine the binding affinity (e.g., EC₅₀).

Quantitative Data Summary